N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a compound belonging to the indole family of heterocyclic organic compounds. Indole derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . The compound features a benzene ring fused to a pyrrole ring, with various substitutions that contribute to its unique properties .
Preparation Methods
The synthesis of N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves several steps. One common synthetic route includes the following steps :
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the carboxamide group: The carboxamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution reactions: The methoxyphenyl and methylbenzamido groups can be introduced through substitution reactions, using appropriate halogenated precursors and nucleophiles.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has a wide range of scientific research applications :
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets . The compound can bind to enzymes and receptors, inhibiting their activity through hydrogen bonding and other interactions . This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide can be compared with other indole derivatives, such as :
Indole-3-carboxamide: Similar structure but lacks the methoxyphenyl and methylbenzamido groups.
Indole-2-carboxamide: Similar structure but lacks the methoxyphenyl and methylbenzamido groups.
Indole-3-acetic acid: Contains an acetic acid group instead of the carboxamide group.
The uniqueness of this compound lies in its specific substitutions, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-11-13-17(14-12-16)24(29)28-22-19-8-4-5-9-20(19)27-23(22)25(30)26-15-18-7-3-6-10-21(18)31-2/h3-14,27H,15H2,1-2H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNJNZFDCBOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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